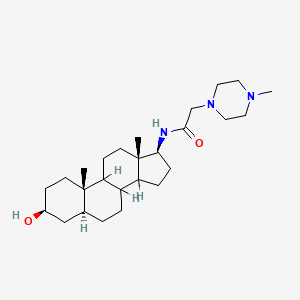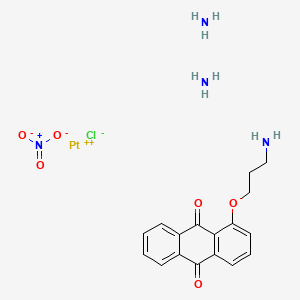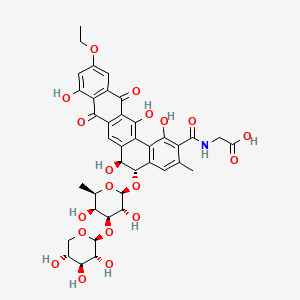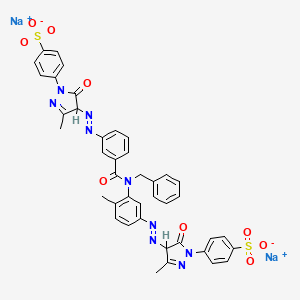
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, nitro, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include the introduction of the aminoiminomethyl group, the nitration of the naphthalene ring, and the sulfonation of the resulting intermediate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as solvent selection, temperature control, and purification techniques, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the nitro groups may produce corresponding amines.
Scientific Research Applications
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, electrostatic interactions, and covalent modifications, which can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
L-Homoserine: A simpler analog without the additional functional groups.
8-Hydroxy-5,7-dinitro-2-naphthalenesulfonate: Lacks the aminoiminomethyl group.
O-((aminoiminomethyl)amino)-naphthalenesulfonate: Does not contain the hydroxy and nitro groups.
Uniqueness
L-Homoserine, O-((aminoiminomethyl)amino)-, 8-hydroxy-5,7-dinitro-2-naphthalenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
70892-83-0 |
|---|---|
Molecular Formula |
C15H18N6O11S |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H6N2O8S.C5H12N4O3/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;6-3(4(10)11)1-2-12-9-5(7)8/h1-4,13H,(H,18,19,20);3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t;3-/m.0/s1 |
InChI Key |
BFSAFKDTLAQZPC-HVDRVSQOSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CON=C(N)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CON=C(N)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)






